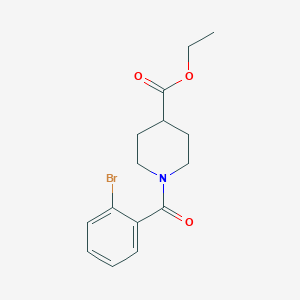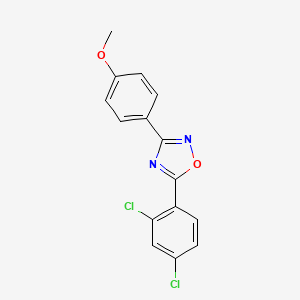![molecular formula C16H19N3O3 B5502821 3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B5502821.png)
3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound features a piperidine moiety, which is a six-membered ring containing one nitrogen atom. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The quinazoline core is known for its biological activity, and the addition of the piperidine moiety enhances its binding affinity to biological targets .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Quinazoline derivatives have shown promise in the treatment of cancer, inflammation, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers and other advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step involves the methylation of the quinazoline ring using methyl iodide under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications .
Mecanismo De Acción
The mechanism of action of 3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperidine moiety enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione
- 3-ethyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione
- 3-methyl-1-[2-oxo-2-(morpholin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione
Uniqueness
What sets 3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione apart from similar compounds is its specific combination of functional groups. The presence of both the quinazoline core and the piperidine moiety provides a unique set of chemical and biological properties, making it a compound of significant interest in various fields of research .
Propiedades
IUPAC Name |
3-methyl-1-(2-oxo-2-piperidin-1-ylethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-15(21)12-7-3-4-8-13(12)19(16(17)22)11-14(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBUBCRADXTMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)
![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)
![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)


![4-[(2E)-3-phenylprop-2-en-1-yl]-N-(propan-2-yl)piperazine-1-carbothioamide](/img/structure/B5502772.png)
![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)
![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)
![2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide](/img/structure/B5502800.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)
![1-[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B5502831.png)
![N'-[(E)-(3-nitrophenyl)methylidene]octanehydrazide](/img/structure/B5502835.png)
